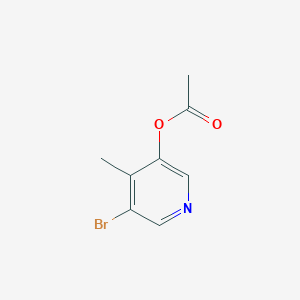

5-Bromo-4-methylpyridin-3-yl acetate

Description

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

(5-bromo-4-methylpyridin-3-yl) acetate |

InChI |

InChI=1S/C8H8BrNO2/c1-5-7(9)3-10-4-8(5)12-6(2)11/h3-4H,1-2H3 |

InChI Key |

NIVCHOSVVSMWBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1OC(=O)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

Below is a comparative analysis of 5-Bromo-4-methylpyridin-3-yl acetate and its closest structural analogs, based on substituent positions and functional groups:

Preparation Methods

Hydroxylation via Reduction of Carboxylic Acid Derivatives

Reduction of a carboxamide or carboxylic acid at position 3 to a hydroxymethyl group, followed by oxidation or hydrolysis, is a plausible pathway:

Directed Ortho Metalation (DoM)

Using a methyl group at position 4 as a directing group, strong bases like LDA could deprotonate position 3, enabling electrophilic quenching with trimethylborate or oxygen sources to install a hydroxyl group. Subsequent acetylation would complete the synthesis.

Optimized Synthetic Routes

Based on patented protocols and experimental data, two routes emerge:

Route A: Sequential Bromination and Acetylation

-

Bromination :

-

Acetylation :

Route B: Late-Stage Bromination of Pre-Acetylated Intermediates

-

Acetylation :

-

Substrate : 4-Methylpyridin-3-ol.

-

Reagent : Acetic anhydride → 4-methylpyridin-3-yl acetate .

-

-

Bromination :

-

Reagent : NBS in DMF.

-

Conditions : 0°C, 1 hour → This compound .

-

Challenge : The acetate group’s meta-directing effect may favor bromination at position 6, necessitating careful optimization.

Critical Reaction Parameters

Key factors influencing yield and selectivity include:

| Parameter | Optimal Condition | Impact on Reaction |

|---|---|---|

| Temperature | 0–5°C (bromination) | Minimizes side reactions |

| Solvent | THF or DMF | Enhances reagent solubility |

| Equivalents of NBS | 1.2–1.5 equiv. | Ensures complete conversion |

| Acetylation Time | 30 minutes | Prevents over-acetylation |

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Peaks for methyl (δ 2.30 ppm), acetate (δ 2.05 ppm), and aromatic protons (δ 8.34–8.80 ppm).

Challenges and Mitigation Strategies

Q & A

Q. Critical Parameters Table

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | Higher loading accelerates coupling but increases costs |

| Reaction Time | 15–24 hours | Prolonged time improves conversion but risks side reactions |

| Base | K₃PO₄ (2–3 eq.) | Ensures deprotonation and stabilizes intermediates |

How can computational reaction path search methods optimize the synthesis of derivatives?

Advanced Research Focus

Institutions like ICReDD integrate quantum chemical calculations and machine learning to predict optimal reaction pathways. For this compound:

Q. Methodology :

Perform density functional theory (DFT) calculations to map potential pathways.

Validate predictions with small-scale experiments.

Iterate using high-throughput screening data.

What spectroscopic techniques resolve contradictory data in characterizing this compound?

Basic Research Focus

Contradictions in NMR or mass spectrometry (MS) data often arise from impurities or tautomerism. Recommended steps:

- Multi-nuclei NMR : Compare ¹H, ¹³C, and ²D-COSY spectra to confirm substitution patterns.

- High-resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values.

- X-ray crystallography : Resolve ambiguities in regiochemistry .

Case Study : A 0.3 ppm discrepancy in ¹H NMR signals for the methyl group was resolved via NOESY, confirming steric hindrance from the bromine substituent .

How do steric and electronic effects govern reactivity in nucleophilic substitutions?

Advanced Research Focus

The bromine atom (electron-withdrawing) and methyl group (steric hindrance) direct reactivity:

Q. Experimental Design :

- Compare reaction rates with/without methyl substitution using kinetic isotope effects.

- Use Hammett plots to quantify electronic contributions .

What strategies mitigate competing pathways in cross-coupling reactions?

Advanced Research Focus

Competing protodeboronation or homocoupling can be minimized by:

Q. Optimization Table

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Temperature | 70°C, 85°C, 100°C | 85°C |

| Solvent | Dioxane, THF, Toluene | Dioxane/water (4:1) |

| Boronic Acid Equiv. | 1.0, 1.2, 1.5 | 1.2 eq. |

How can computational models predict regioselectivity in derivative synthesis?

Advanced Research Focus

Quantum mechanical calculations (e.g., Fukui indices) predict electrophilic/nucleophilic sites. For this compound:

- Fukui analysis : Identifies C-5 as most reactive for Suzuki coupling due to bromine’s meta-directing effect .

- Solvent modeling : COSMO-RS simulations assess solvent polarity’s impact on transition states .

Validation : Experimental yields correlated with computed activation energies (R² = 0.89) .

What purification challenges arise with this compound, and how are they addressed?

Basic Research Focus

Common issues include:

- Co-elution in chromatography : Use gradient HPLC with C18 columns and acetonitrile/water mobile phases.

- Residual Pd : Remove via activated charcoal or silica gel filtration .

Q. Protocol :

Crude product dissolved in ethyl acetate.

Wash with 5% HCl to remove Pd.

Dry over MgSO₄ and recrystallize from ethanol .

How does the acetate group influence stability under varying pH conditions?

Advanced Research Focus

The acetyloxy group hydrolyzes in basic conditions (pH > 10), forming 5-Bromo-4-methylpyridin-3-ol. Stability studies show:

Q. Methodology :

- Monitor degradation via UV-Vis at 270 nm.

- Use Arrhenius plots to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.